molecular formula C11H12N2O3 B11765146 Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B11765146
M. Wt: 220.22 g/mol
InChI Key: NVGILEYAGPATHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS: 1506387-29-6) is a heterocyclic compound featuring a benzimidazole core with a 3-methyl substituent and an ethyl ester group at position 2. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.22 g/mol and a purity of ≥98% (HPLC) . The compound is utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of N-heterocyclic drug candidates .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 3-methyl-2-oxo-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-10(14)7-5-4-6-8-9(7)13(2)11(15)12-8/h4-6H,3H2,1-2H3,(H,12,15)

InChI Key

NVGILEYAGPATHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2C

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has several applications across different scientific domains:

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anticancer Properties: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .

Pharmaceutical Development

  • Drug Synthesis: this compound serves as a precursor for synthesizing various pharmaceutical agents aimed at treating diseases such as cancer and bacterial infections .
  • Targeting Mechanisms: The compound's mechanism involves binding to active sites of enzymes, thereby inhibiting their function and leading to therapeutic effects .

Agricultural Applications

  • Agrochemicals Production: The compound is utilized in the formulation of agrochemicals, contributing to pest control and crop protection strategies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have been conducted to evaluate the anticancer properties of this compound. One study reported that derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes.

Biological Activity

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS No. 1506387-29-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, with a molar mass of 220.22 g/mol. The predicted density is approximately 1.247 g/cm³, and it has a pKa value of about 11.70, indicating its basic nature .

PropertyValue
Molecular FormulaC11H12N2O3
Molar Mass220.22 g/mol
Density1.247 g/cm³
pKa11.70

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). In vitro assays indicated that this compound can enhance caspase-3 activity significantly, suggesting a mechanism involving the activation of apoptotic pathways .

Case Study:
A study conducted on the compound's effects on MDA-MB-231 cells revealed that at a concentration of 10 µM, it increased caspase-3 activity by approximately 1.5 times compared to controls, indicating a potent pro-apoptotic effect .

The proposed mechanism of action for this compound involves its interaction with microtubules. The compound acts as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis .

Pharmacological Studies

A pharmacological evaluation of related benzimidazole derivatives has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The structural motifs present in Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole derivatives contribute to their biological efficacy .

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells
Microtubule DynamicsDisrupts microtubule assembly
Enzymatic ActivityPotential roles in enzymatic processes

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The benzimidazole scaffold is highly versatile, with modifications at positions 2, 3, and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzimidazole Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Functional Groups Application
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (1506387-29-6) C₁₁H₁₂N₂O₃ 220.22 3-methyl, 4-ethyl ester Ester, carbonyl, NH Synthetic intermediate
Candesartan Cilexetil Related Compound B (869631-11-8) C₃₃H₃₄N₆O₆ 635.70 Biphenylmethyl, tetrazole, cyclohexyloxycarbonyloxyethyl Tetrazole, ester, carbamate Angiotensin II receptor antagonist impurity
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (1417576-00-1) C₂₈H₂₀N₄O₈ 540.48 Oxadiazole, biphenylmethyl, dioxolylmethyl Oxadiazole, ester Pharmacological impurity (e.g., Azilsartan-related)
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (860187-45-7) C₉H₈N₂O₃ 192.17 4-methyl ester Ester, carbonyl Intermediate with higher solubility

Key Differences in Properties and Reactivity

Hydrogen Bonding and Crystallography :

  • The ethyl ester group in the target compound may influence crystal packing compared to methyl esters (e.g., 860187-45-7). Tools like SHELXL and ORTEP are critical for analyzing anisotropic displacement and hydrogen-bonding patterns .
  • The tetrazole group in Candesartan-related compounds (e.g., 869631-11-8) enhances hydrogen-bonding capacity, increasing biological activity but reducing solubility .

Molecular Weight and Bioactivity :

  • The target compound (MW: 220.22) is smaller than analogs like 1417576-00-1 (MW: 540.48), making it more suitable as a synthetic intermediate rather than a bioactive molecule .
  • Bulky substituents (e.g., biphenyl groups in 1417576-00-1) improve receptor binding but complicate synthesis and purification .

Hazard Profiles :

  • Analogs with tetrazole or oxadiazole moieties (e.g., 869631-11-8, 1417576-00-1) often carry hazards such as H361 (suspected reproductive toxicity) and H413 (harmful to aquatic life) due to their pharmacologically active fragments .
  • The target compound lacks explicit hazard data, suggesting lower toxicity, though ester groups may still pose environmental risks .

Research Findings and Trends

  • Crystallographic Tools : SHELX and WinGX remain pivotal for resolving molecular geometries of benzimidazole derivatives, especially for analyzing substituent effects on crystal packing .
  • Graph Set Analysis: Hydrogen-bonding patterns in benzimidazoles often follow Etter’s rules, with NH and carbonyl groups acting as donors/acceptors. Substituents like ethyl esters may disrupt these networks compared to smaller groups .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate?

A typical method involves cyclization of substituted diaminobenzoate derivatives using carbonyldiimidazole (CDI) in tetrahydrofuran (THF). For example, methyl 2,3-diamino-4,5-difluorobenzoate reacts with CDI in THF to form a benzoimidazole core, followed by esterification or functional group modification . Key steps include:

  • Stirring diaminobenzoate derivatives with CDI overnight.
  • Precipitating the product via solvent addition (e.g., diethyl ether).
  • Purification under high vacuum.

Table 1: Example Reaction Conditions

ReagentSolventTemperatureYield (%)
CDITHFRT~75
Phosphoryl chloride-120°C~85

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to characterize this compound?

SC-XRD analysis involves data collection using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL . Visualization tools like ORTEP-III generate anisotropic displacement ellipsoid diagrams . Critical parameters include:

  • R-factor : < 0.05 for high-resolution data.
  • Twinned data : Use SHELXL for refinement of twinned crystals .

Q. What spectroscopic methods are used to confirm the structure and purity?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methyl, ethyl ester groups). For example, the ethyl ester group typically shows a quartet at ~4.3 ppm (1^1H) and a carbonyl signal at ~165 ppm (13^13C).
  • HPLC : Purity assessment (≥96%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds (e.g., R22_2^2(8) motifs) to predict packing efficiency and stability. For benzoimidazole derivatives, N–H···O and C–H···π interactions often dominate, affecting solubility and melting points .

Q. How do researchers resolve discrepancies between spectral data and computational models?

  • Step 1 : Cross-validate NMR/IR data with density functional theory (DFT)-calculated spectra.
  • Step 2 : Re-examine X-ray refinement parameters (e.g., thermal displacement ellipsoids) using WinGX to detect model errors .
  • Example : Anomalous 1^1H NMR shifts may arise from dynamic proton exchange, requiring variable-temperature NMR studies.

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) accelerate imidazole ring closure.
  • Case study : Substituting THF with DMF increased yield from 75% to 88% in analogous syntheses .

Q. How is the compound’s biological activity assessed in drug discovery pipelines?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli).
  • Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) .

Methodological Notes

  • Safety : While handling phosphoryl chloride (POCl3_3), use inert atmosphere and corrosion-resistant glassware .
  • Software : For twinned data, combine SHELXL refinement with PLATON validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.